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Compound of Interest |

trans-4-(6,8-dibromo-1,2-
Compound Name: dihydroquinazolin-3(4H)-
yl)cyclohexanol hydrochloride

Cat. No.: B588535

Anticancer Activity

Dihydroquinazoline derivatives have been extensively investigated for their potential as
anticancer agents, often targeting key signaling pathways involved in cell proliferation and
survival.

Data Presentation: SAR of Dihydroquinazoline-
2(1H)-ones as Anticancer Agents

A study focused on the synthesis and cytotoxic evaluation of novel dihydroquinazoline-2(1H)-
one derivatives against several cancer cell lines. The antiproliferative activity was quantified
using ICso values, which represent the concentration of the compound required to inhibit 50%
of cell growth.
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SAR Insights:

» The study combined the Topliss method with considerations of electrical activity,

hydrophobicity, and stereo activity of substituents to guide the design.[1]

e Compounds CAl-e and CAl-g, both featuring a phenylalanine-derived R* substituent,

demonstrated the most potent effects against the A2780 ovarian cancer cell line, with I1Cso

values of 22.76 uM and 22.94 uM, respectively.[1]

e The nature of the R2 substituent, derived from various primary amines, also influenced the

cytotoxic activity.[1]

o Computational analysis suggested that key targets for these compounds may include
ERBB2, SRC, TNF, and AKT1, which are involved in critical cancer-related biological

processes.[1]

Experimental Protocols

MTT Assay for Cell Proliferation:
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Cell Culture: Human cancer cell lines (HepG-2, A2780, MDA-MB-231) and a normal control
cell line (LX-2) were cultured in appropriate media.

Cell Seeding: Cells were seeded into 96-well plates and incubated to allow for attachment.

Compound Treatment: The synthesized dihydroquinazoline-2(1H)-one derivatives were
added to the wells at various concentrations. Gefitinib was used as a positive control.

Incubation: The plates were incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow
MTT to purple formazan crystals.

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as
DMSO.

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g.,
570 nm) using a microplate reader.

ICs0 Calculation: The 50% inhibitory concentration (ICso) was calculated by plotting the
percentage of cell viability against the compound concentration. All experiments were
performed in triplicate.[1]

Signaling Pathway Visualization

The PI3K/AKT pathway is a crucial intracellular signaling cascade that plays a vital role in cell
survival and proliferation and is a common target for quinazoline-based anticancer agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b588535?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737648/
https://www.benchchem.com/product/b588535#structure-activity-relationship-sar-studies-of-substituted-dihydroquinazolines
https://www.benchchem.com/product/b588535#structure-activity-relationship-sar-studies-of-substituted-dihydroquinazolines
https://www.benchchem.com/product/b588535#structure-activity-relationship-sar-studies-of-substituted-dihydroquinazolines
https://www.benchchem.com/product/b588535#structure-activity-relationship-sar-studies-of-substituted-dihydroquinazolines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b588535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

